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Introduction
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR)

that was under development by Enanta Pharmaceuticals for the treatment of non-alcoholic

steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][2] FXR is a nuclear receptor

that plays a crucial role in regulating bile acid, lipid, and glucose metabolism, making it an

attractive therapeutic target for these liver diseases.[3][4] EDP-305 was designed as a new

class of FXR agonists, featuring both steroidal and non-steroidal components, and notably

lacks the carboxylic acid group present in natural bile acids and other FXR agonists, which can

lead to the formation of taurine and glycine conjugates.[1] Preclinical studies demonstrated its

potential to reduce liver steatosis, inflammation, and fibrosis.[5][6] While showing some positive

effects in clinical trials, its development was ultimately discontinued due to the overall balance

of efficacy and tolerability.[7] This guide provides a detailed technical summary of EDP-305,

including its mechanism of action, preclinical and clinical data, and experimental

methodologies.

Physicochemical Properties
EDP-305 is a small molecule with the chemical formula C36H58N2O5S and a molecular weight

of 630.92 g/mol .[8][9]
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Property Value

Molecular Formula C36H58N2O5S

Molecular Weight 630.92 g/mol

CAS Number 1933507-63-1

Mechanism of Action: FXR Agonism
As an FXR agonist, EDP-305 binds to and activates the farnesoid X receptor, a key regulator of

various metabolic pathways primarily in the liver and intestine.[10]

FXR Signaling Pathway
The activation of FXR by a ligand like EDP-305 initiates a cascade of transcriptional events.

FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to

specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of

target genes.[4] This binding modulates the expression of genes involved in:

Bile Acid Metabolism: FXR activation suppresses the synthesis of bile acids from cholesterol

by inhibiting the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in the

classic bile acid synthesis pathway. This is primarily mediated through the induction of the

small heterodimer partner (SHP).[10]

Lipid Metabolism: FXR activation influences triglyceride and lipoprotein metabolism. It can

suppress lipogenesis and promote fatty acid oxidation.[10]

Glucose Metabolism: FXR has been shown to be involved in glucose homeostasis.[3]

Inflammation and Fibrosis: FXR activation has anti-inflammatory and anti-fibrotic effects in

the liver.[5]
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FXR Signaling Pathway Activation by EDP-305.

Preclinical Data
EDP-305 demonstrated robust efficacy in various preclinical models of liver disease.

In Vitro Studies
FXR Affinity and Selectivity: EDP-305 is a potent FXR agonist with a single-digit nanomolar

affinity for the receptor in vitro.[11] It is highly selective for FXR and does not show cross-

reactivity with other nuclear receptors or the Takeda G-protein-coupled receptor 5 (TGR5).

[11] In chimeric FXR in CHO cells, the EC50 was 34 nM, and in full-length FXR in HEK cells,

the EC50 was 8 nM.[12]

Gene Expression: In HepaRG hepatocytes, EDP-305 increased the expression of the FXR

target gene SHP and downregulated CYP7A1 expression.[12] It also exhibited anti-fibrotic
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and anti-inflammatory gene signatures in human macrophage and stellate cell lines and had

favorable effects on lipid metabolism in hepatocytes.[5]

In Vivo Animal Models
EDP-305 was evaluated in several rodent models of NASH and liver fibrosis.

Diet-Induced NASH (DIN) Mouse Model: In a mouse model of NASH induced by a high-fat,

high-cholesterol diet with fructose in the drinking water, EDP-305 treatment for 10 weeks

(from week 6 to 16) led to significant improvements compared to vehicle control.[11]

Liver Lipids: EDP-305 at both 10 mg/kg and 30 mg/kg doses significantly reduced hepatic

cholesterol, triglycerides, and fatty acids.[11] At 30 mg/kg, EDP-305 reduced liver

cholesterol by 48% compared to 31% with obeticholic acid (OCA) at the same dose.[11]

Histology: EDP-305 significantly decreased liver steatosis and hepatocyte ballooning

scores at both doses, leading to a reduction in the total NAFLD Activity Score (NAS).[11]

Methionine-Choline Deficient (MCD) Diet Mouse Model: In this model of steatohepatitis,

EDP-305 treatment for 4 weeks significantly reduced serum ALT levels by 62% compared to

controls and profoundly inhibited perisinusoidal fibrosis, with over an 80% reduction in

collagen deposition.[6][13]

Biliary Fibrosis Models:

BALBc.Mdr2-/- Mouse Model: In this model of chronic progressive biliary liver disease,

EDP-305 administered for 6 weeks reduced serum transaminases by up to 53% and

suppressed periportal bridging fibrosis, with up to a 39% decrease in collagen deposition

at the high dose.[6][13]

Bile Duct Ligation (BDL) Rat Model: EDP-305 treatment reduced serum markers of liver

injury and dose-dependently reduced liver fibrosis.[12]

A representative experimental workflow for evaluating EDP-305 in a diet-induced NASH mouse

model is outlined below.
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Experimental workflow for the Diet-Induced NASH (DIN) mouse model.

Clinical Data
EDP-305 advanced to Phase II clinical trials for both NASH and PBC.

Phase II Study in NASH (ARGON-1)
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This was a 12-week, randomized, double-blind, placebo-controlled study in patients with fibrotic

NASH.[14][15]

Efficacy Results:

Endpoint Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)

Mean Change in ALT

from Baseline (U/L)
-15.4

-21.7 (p=0.304 vs

placebo)

-27.9 (p=0.049 vs

placebo)

Absolute Liver Fat

Reduction (%)
-2.4 -3.3

-7.1 (p=0.0009 vs

placebo)

Safety and Tolerability:

The most common adverse event was pruritus (itching).[14][15]

Adverse Event Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)

Pruritus Incidence (%) 4.2 9.1 50.9

Discontinuation due to

Pruritus (%)
0 1.8 20.8

Other common adverse events (≥5%) included nausea, vomiting, diarrhea, headache, and

dizziness.[14] Changes in lipid profiles were also observed, with an increase in "bad" LDL

cholesterol and a decrease in "good" HDL cholesterol with EDP-305 treatment.[16]

Phase II Study in PBC (INTREPID)
This 12-week, randomized, double-blind, placebo-controlled study evaluated EDP-305 in

subjects with PBC.[2][17]

Efficacy Results:

While the study did not meet its primary endpoint of a ≥20% reduction in alkaline phosphatase

(ALP) in the intent-to-treat analysis, there were numerically higher response rates with EDP-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://scholars.uthscsa.edu/en/publications/edp-305-in-patients-with-nash-a-phase-ii-double-blind-placebo-con/
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://scholars.uthscsa.edu/en/publications/edp-305-in-patients-with-nash-a-phase-ii-double-blind-placebo-con/
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://scholars.uthscsa.edu/en/publications/edp-305-in-patients-with-nash-a-phase-ii-double-blind-placebo-con/
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.natap.org/2020/EASL/EASL_39.htm
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.biospace.com/enanta-announces-results-of-intrepid-study-of-edp-305-for-the-treatment-of-primary-biliary-cholangitis
https://aasld.confex.com/aasld/2020/meetingapp.cgi/Paper/20351
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


305 compared to placebo.[2][17] EDP-305 did demonstrate statistically significant reductions in

other liver enzymes.[2]

Endpoint (Absolute
Change from Baseline)

EDP-305 (1 mg) vs Placebo
EDP-305 (2.5 mg) vs
Placebo

ALT p=0.001 p=0.009

AST p=0.000 p=0.001

GGT p=0.000 p=0.000

Safety and Tolerability:

Pruritus was also a significant adverse event in this study.[17]

Adverse Event Placebo EDP-305 (1 mg) EDP-305 (2.5 mg)

Pruritus Incidence (%) 33 47 71

Discontinuation due to

Pruritus (%)
0 3 18

Treatment with EDP-305 had no apparent effect on lipids in the PBC study.[2][17]

Discontinuation of Development
In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b

monotherapy trial of EDP-305 in NASH.[7] The decision was based on an interim analysis of

12-week data, where the overall balance of activity and tolerability was not substantially

differentiated from its follow-up candidate, EDP-297.[7] The company is now seeking to out-

license its FXR agonist candidates for use in combination therapies.[7]

Conclusion
EDP-305 is a well-characterized, potent, and selective non-bile acid FXR agonist that showed

promise in extensive preclinical models of liver disease. It demonstrated clear target

engagement and positive effects on liver enzymes and liver fat content in Phase II clinical trials
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for NASH and PBC. However, the therapeutic window was narrowed by a dose-dependent

increase in pruritus, a known class effect of FXR agonists, which led to a significant

discontinuation rate at the higher, more efficacious dose. While development of EDP-305 as a

monotherapy has been halted, its mechanism of action and the data generated provide

valuable insights for the continued development of FXR-targeted therapies for chronic liver

diseases, potentially as part of combination regimens.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enanta Announces New Preclinical Data on its FXR Agonist EDP-305 for Non-Alcoholic
Steatohepatitis (NASH) and Primary Biliary Cholangitis (PBC) at The International Liver
Congress™ 2017 [natap.org]

2. biospace.com [biospace.com]

3. ahajournals.org [ahajournals.org]

4. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis -
PMC [pmc.ncbi.nlm.nih.gov]

5. enanta.com [enanta.com]

6. A novel non‐bile acid FXR agonist EDP‐305 potently suppresses liver injury and fibrosis
without worsening of ductular reaction - PMC [pmc.ncbi.nlm.nih.gov]

7. fiercebiotech.com [fiercebiotech.com]

8. EDP-305 | TargetMol [targetmol.com]

9. Edp-305 | C36H58N2O5S | CID 121428882 - PubChem [pubchem.ncbi.nlm.nih.gov]

10. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

11. EDP-305, a novel and highly potent farnesoid X receptor agonist, improves liver
steatosis, ballooning and non-alcoholic fatty liver disease (NAFLD) activity score (NAS) in a
diet-induced murine model of non-alcoholic steatohepatitis [natap.org]

12. abmole.com [abmole.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/product/b15573276?utm_src=pdf-custom-synthesis
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.natap.org/2017/EASL/EASL_137.htm
https://www.biospace.com/enanta-announces-results-of-intrepid-study-of-edp-305-for-the-treatment-of-primary-biliary-cholangitis
https://www.ahajournals.org/doi/10.1161/01.atv.0000178994.21828.a7
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11272191/
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7384094/
https://www.fiercebiotech.com/biotech/enanta-pulls-plug-nash-seeks-to-offload-assets-for-combos
https://www.targetmol.com/compound/edp-305
https://pubchem.ncbi.nlm.nih.gov/compound/121428882
https://en.wikipedia.org/wiki/Farnesoid_X_receptor
https://www.natap.org/2017/EASL/EASL_136.htm
https://www.natap.org/2017/EASL/EASL_136.htm
https://www.natap.org/2017/EASL/EASL_136.htm
https://www.abmole.com/products/edp-305.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. A novel non-bile acid FXR agonist EDP-305 potently suppresses liver injury and fibrosis
without worsening of ductular reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

14. scholars.uthscsa.edu [scholars.uthscsa.edu]

15. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging
study - PubMed [pubmed.ncbi.nlm.nih.gov]

16. FXR Agonist EDP-305 Lowers ALT and Liver Fat in NASH [natap.org]

17. The Liver Meeting Digital Experience™ [aasld.confex.com]

To cite this document: BenchChem. [EDP-305: A Technical Overview of a Farnesoid X
Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15573276#farnesoid-x-receptor-agonist-edp-305-
explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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